molecular formula C23H19ClN2 B190043 4-(Chloromethyl)-1-trityl-1H-imidazole CAS No. 103057-10-9

4-(Chloromethyl)-1-trityl-1H-imidazole

Cat. No. B190043
M. Wt: 358.9 g/mol
InChI Key: ADCUCAMWCWNHJA-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-1-trityl-1H-imidazole” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .


Synthesis Analysis

While specific synthesis methods for “4-(Chloromethyl)-1-trityl-1H-imidazole” are not available, chloromethylation is a common reaction in organic chemistry. It often involves the reaction of a compound with formaldehyde and a source of chlorine .

Scientific Research Applications

  • Synthesis of Triazolyl-functionalized Energetic Salts : The compound has been used in the synthesis of triazolyl-functionalized energetic salts, which exhibit good thermal stability and relatively high density. These energetic salts have potential applications in various industries due to their stable and high-density characteristics (Wang, Gao, Ye, & Shreeve, 2007).

  • Stille Cross-Coupling Reactions : It has been utilized in Stille cross-coupling reactions to produce activated chloromethyl compounds. These compounds are significant in various synthetic processes, especially in the development of pharmaceuticals and materials science (Primas, Neilde, Kabri, Crozet, Terme, & Vanelle, 2013).

  • Chemotherapy Against Tropical Diseases : The compound has applications in the development of novel metal-based chemotherapy agents against tropical diseases. This involves the preparation of complexes using the compound as a ligand, which shows potential in medical research and drug development (Navarro, Lehmann, Cisneros-Fajardo, Fuentes, Sánchez-Delgado, Silva, & Urbina, 2000).

  • Support for Immobilizing Manganese Porphyrin : The compound has been used in the modification of chloromethylated MIL-101(Cr) with imidazole for supporting the immobilization of manganese porphyrin. This application is relevant in catalysis and material science (Zadehahmadi, Tangestaninejad, Moghadam, Mirkhani, Mohammadpoor‐Baltork, Khosropour, & Kardanpour, 2014).

  • Antimicrobial Activity and Molecular Docking : Imidazole derivatives, including the compound , have been studied for their antimicrobial activity and molecular docking properties. This has implications for pharmaceutical research, particularly in the development of new antibacterial and antifungal agents (Thomas, Hossain, Mary, Resmi, Armaković, Armaković, Nanda, Ranjan, Vijayakumar, & Alsenoy, 2018).

  • Lithiation of Imidazoles : The compound plays a role in the lithiation of imidazoles, which is a crucial step in various synthetic pathways, especially in the production of pharmaceuticals and agrochemicals (Torregrosa, Pastor, & Yus, 2007).

  • Antileukemic Agent Synthesis : It has been involved in the synthesis of antileukemic agents. The stability and quality of these agents are crucial for their effectiveness in cancer treatment (Shealy, Krauth, Holum, & Fitzgibbon, 1968).

properties

IUPAC Name

4-(chloromethyl)-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCUCAMWCWNHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376788
Record name 4-(Chloromethyl)-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1-trityl-1H-imidazole

CAS RN

103057-10-9
Record name 4-(Chloromethyl)-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103057-10-9
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Synthesis routes and methods I

Procedure details

The product from Step B is dissolved in chloroform and cooled to 0° C. under nitrogen. Thionyl chloride (molar equivalent) is added slowly via syringe. The reaction is stirred for 30 min, and extracted with sodium bicarbonate solution. The organic phase is dried over magnesium sulfate, filtered and concentrated to provide the title compound.
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Synthesis routes and methods II

Procedure details

Thionyl chloride (0.82 g) was added over 1 min. to a stirred suspension of 1-(triphenylmethyl)-1H-imidazole-4-methanol (1.3 g) in a mixture of dichloromethane (50 ml) and DMF (1.0 ml) at 23°. The solution so obtained was stirred for 15 min. and extracted with 8% sodium bicarbonate solution (80 ml). The organic phase was washed with water (50 ml), dried and evaporated to give an oil which solidified. The solid was slurried in hexane and filtered to give the title compound (1.28 g), m.p. 139°-141°.
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Synthesis routes and methods III

Procedure details

To a suspension of 4-hydroxymethyl-1-tritylimidazole (6.13 g, 18 mmol) in dichloromethane (75 mL), cooled using an ice/water, was added dropwise thionyl chloride (5.0 g, 42 mmol) over 6 min. The ice/water bath was removed and the reaction was stirred for an additional 30 min. The DCM and SOCl2 were removed under reduced pressure. The resulting solid was triturated with diisopropyl ether (200 mL), collected by filtration and dried in vacuo to give 7.37 g (>100%) of 83% pure 4-(chloromethyl)-1-trityl-1H-imidazole; retention time, 7.33 min.; column: YMC ODS-A (3 μm, 50×4.6 mm); gradient: 10% to 100% B in A over 10 min. at 1.25 mL/min. Solvent A: 0.1% TFA in water, Solvent B: 0.1% TFA in AcCN. LC/MS: ESI (M+H)+=359.2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Carrico - 2004 - search.proquest.com
Studies encompassing the design, synthesis and structure-activity relationships of inhibitors of mammalian geranylgeranyltransferase-I (GGTase-I) and of parasitic farnesyltransferase (…
Number of citations: 2 search.proquest.com

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